molecular formula C15H7ClF3N3 B15293305 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile

Cat. No.: B15293305
M. Wt: 321.68 g/mol
InChI Key: HTMXCAVNBFYWEL-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an indole ring with a carbonitrile group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an indole derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or trifluoromethyl groups are replaced by other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H7ClF3N3

Molecular Weight

321.68 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-5-carbonitrile

InChI

InChI=1S/C15H7ClF3N3/c16-12-6-11(15(17,18)19)8-21-14(12)22-4-3-10-5-9(7-20)1-2-13(10)22/h1-6,8H

InChI Key

HTMXCAVNBFYWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1C#N

Origin of Product

United States

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